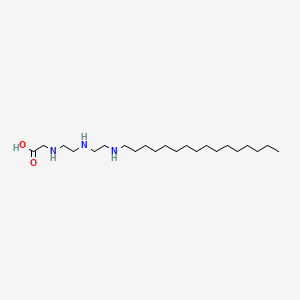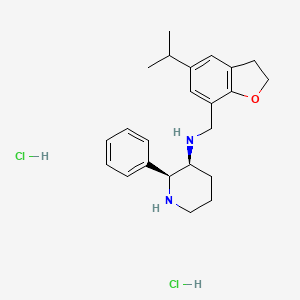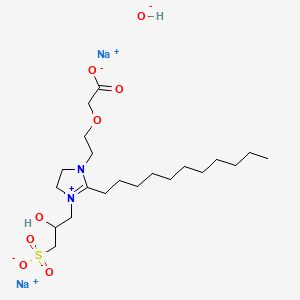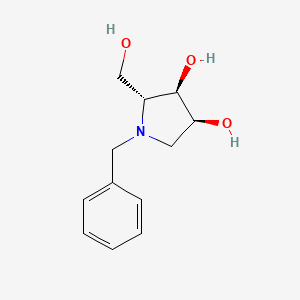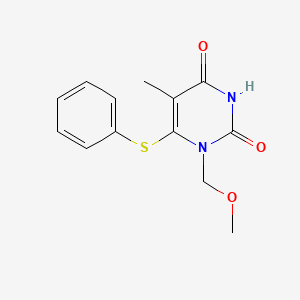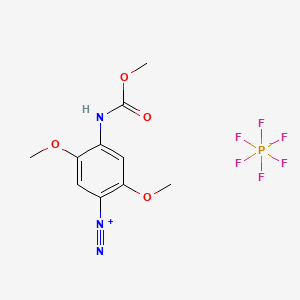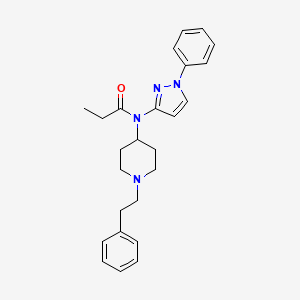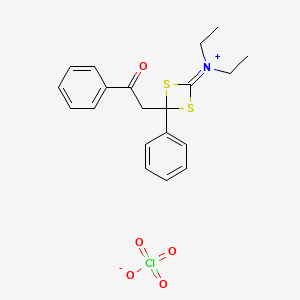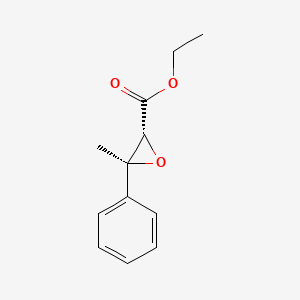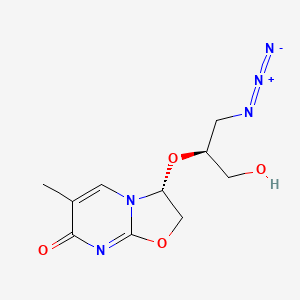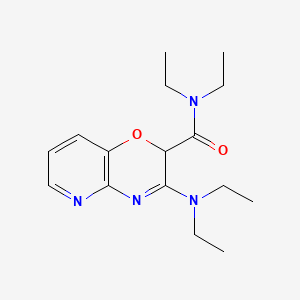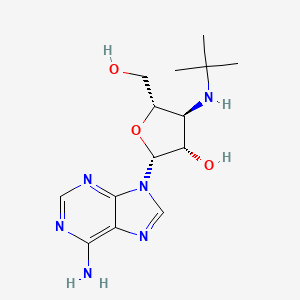
3'-(t-Butylamino)-3'-deoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(t-Butylamino)-3’-deoxyadenosine is a modified nucleoside analog where the hydroxyl group at the 3’ position of adenosine is replaced with a t-butylamino group. This modification can significantly alter the biological properties of the nucleoside, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(t-Butylamino)-3’-deoxyadenosine typically involves the protection of the amino group of adenosine, followed by selective substitution at the 3’ position. The t-butylamino group is introduced using t-butylamine under specific reaction conditions. The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production methods for 3’-(t-Butylamino)-3’-deoxyadenosine would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the production process.
Chemical Reactions Analysis
Types of Reactions
3’-(t-Butylamino)-3’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the t-butylamino group or other functional groups in the molecule.
Substitution: The t-butylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while substitution reactions can introduce various functional groups at the 3’ position.
Scientific Research Applications
3’-(t-Butylamino)-3’-deoxyadenosine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and other complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing nucleic acid interactions.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of 3’-(t-Butylamino)-3’-deoxyadenosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The t-butylamino group may affect the compound’s binding affinity to enzymes and other molecular targets, altering pathways involved in DNA and RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
3’-Amino-3’-deoxyadenosine: Similar structure but with an amino group instead of a t-butylamino group.
3’-Deoxyadenosine: Lacks the t-butylamino group, making it less bulky and potentially less reactive.
2’-Deoxyadenosine: Modification at the 2’ position instead of the 3’ position.
Uniqueness
3’-(t-Butylamino)-3’-deoxyadenosine is unique due to the presence of the bulky t-butylamino group, which can significantly alter its chemical and biological properties compared to other similar nucleoside analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
134934-86-4 |
|---|---|
Molecular Formula |
C14H22N6O3 |
Molecular Weight |
322.36 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-2-(6-aminopurin-9-yl)-4-(tert-butylamino)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C14H22N6O3/c1-14(2,3)19-8-7(4-21)23-13(10(8)22)20-6-18-9-11(15)16-5-17-12(9)20/h5-8,10,13,19,21-22H,4H2,1-3H3,(H2,15,16,17)/t7-,8-,10+,13-/m1/s1 |
InChI Key |
PZDRIUCTYCVFFU-WKRBSTNYSA-N |
Isomeric SMILES |
CC(C)(C)N[C@@H]1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)N)CO |
Canonical SMILES |
CC(C)(C)NC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


